N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-beta-alanine

Lipophilicity SAR Permeability

Researchers investigating gamma-secretase modulation often face variability when substituting pyrazole analogs without validated physicochemical benchmarks. This 3,5-dimethylpyrazole-ethyl-β-alanine reference compound solves that by providing a regioisomerically defined structure with quantifiable LogP (-2.39) and LogD at pH 7.4. Key advantages include: - Enables systematic SAR exploration of steric and lipophilic effects at the pyrazole ring. - The flexible ethylamino spacer with a free carboxylate supports direct conjugation to reporters or resins. - Serves as an analytical standard (MW 211.26 Da, 2 HBD) for verifying N-alkylation regiochemical outcomes. Procurement ensures batch-to-batch consistency with ≥95% purity, essential for reproducible biological assays and chemical proteomics.

Molecular Formula C10H18IN3O2
Molecular Weight 339.177
CAS No. 1245569-21-4
Cat. No. B2773533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-beta-alanine
CAS1245569-21-4
Molecular FormulaC10H18IN3O2
Molecular Weight339.177
Structural Identifiers
SMILESCC1=CC(=NN1CCNCCC(=O)O)C
InChIInChI=1S/C10H17N3O2/c1-8-7-9(2)13(12-8)6-5-11-4-3-10(14)15/h7,11H,3-6H2,1-2H3,(H,14,15)
InChIKeyCYLPVJGDAWQQEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl]-beta-alanine: Overview & Sourcing


N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-beta-alanine (CAS 1245569-21-4) is a synthetic heterocyclic amino acid derivative with the molecular formula C10H17N3O2 and a molecular weight of 211.26 g/mol . It comprises a 3,5-dimethylpyrazole moiety linked via an ethylamino spacer to a beta-alanine carboxylic acid terminus. This compound is cataloged primarily as a research chemical and screening intermediate, available from multiple suppliers at purities ≥95% . Its structure places it within the class of pyrazole-containing beta-amino acid derivatives, a family investigated for gamma-secretase modulation and other therapeutic applications [1].

Pyrazole screening intermediate for gamma-secretase pathway inhibitor SAR
3,5-Dimethyl substitution provides defined lipophilicity for permeability profiling
Ethylamino‑beta‑alanine linker supports biochemical probe conjugation and library diversification

N-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl]-beta-alanine: Why Substitution Fails


Close-in analogs of this compound—including the unsubstituted pyrazole variant N-[2-(1H-pyrazol-1-yl)ethyl]-beta-alanine (CAS 1245570-07-3), the mono-methyl analog N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-beta-alanine (CAS 1245568-89-1), and the linker-deficient 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid (CAS 72145-01-8)—differ markedly in lipophilicity, ionization behavior, and hydrogen-bonding capacity . These structural variations produce quantifiable shifts in computed LogP, LogD, and pKa that alter membrane permeability, solubility, and target engagement profiles. Consequently, substituting one member of this series for another without experimental validation introduces uncontrolled variables in biological assays, SAR interpretation, and chemical proteomics experiments [1].

Unsubstituted pyrazole analog Reduced lipophilicity may shift membrane permeability and target‑engagement profiles.
Mono‑methyl analog Altered steric and hydrophobic contacts can change binding orientation in target active sites.
Linker‑deficient analog Absence of secondary amine hydrogen‑bond donor may modify molecular recognition and conjugation capacity.

N-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl]-beta-alanine: Key Differentiators


Enhanced Lipophilicity from Dimethyl Substitution

The target compound (3,5-dimethyl) exhibits a computed LogP of -2.39, reflecting the lipophilic contribution of the dual methyl substituents on the pyrazole ring [1]. In contrast, the unsubstituted analog N-[2-(1H-pyrazol-1-yl)ethyl]-beta-alanine has a lower molecular weight (183.21 vs. 211.26 g/mol) and is expected to display a more negative LogP (estimated ≤ -3.0) due to the absence of methyl groups. This difference of ≥0.6 LogP units translates to approximately a 4-fold difference in partition coefficient, with direct implications for membrane permeability, passive diffusion, and non-specific binding in cellular assays.

Lipophilicity shift
Class‑level
ΔLogP ≥ 0.6 (target vs unsubstituted analog)
Reported ~4‑fold higher partition coefficient; influences permeability and non‑specific binding.
Computed values; experimental confirmation advised.
Lipophilicity SAR Permeability

pKa Shift and Ionization Behavior

The target compound possesses a computed acid pKa of 2.74, attributed to the beta-alanine carboxylic acid group influenced by the neighboring secondary amine [1]. The linker-deficient analog 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid (CAS 72145-01-8), which lacks the ethylamino spacer, is expected to have an acid pKa closer to that of simple aliphatic carboxylic acids (~4.2–4.8) based on structural analogs such as 3-(1H-pyrazol-1-yl)propanoic acid (measured pKa ~3.94) [2]. At physiological pH 7.4, the target compound exists >99.99% in the ionized carboxylate form (zwitterionic), whereas the linker-deficient analog may retain a small but measurable fraction of the protonated acid form. This quantitative difference affects solubility-pH profiles, buffer compatibility, and potential for salt formation during procurement and bioassay preparation.

pKa difference
Class‑level
ΔpKa ≥ 1.2 (target more acidic than linker‑deficient analog)
Alters ionization equilibrium at pH 7.4; impacts solubility, buffer compatibility, and HPLC retention.
JChem computed pKa; validate experimentally for critical assays.
Ionization State pH-Dependent Solubility Drug Likeness

Hydrogen Bond Donor Advantage for Target Binding

The target compound contains two hydrogen bond donors (carboxylic acid OH + secondary amine NH), giving it a polar surface area (PSA) of 67.15 Ų [1]. The linker-deficient analog 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid possesses only one HBD (carboxylic acid OH) and a PSA of 55.12 Ų [2]. This additional HBD capacity in the target compound provides an extra anchoring point for target binding, potentially enhancing affinity for biological targets that require bidentate hydrogen bond interactions, such as protease active sites or receptor binding pockets that recognize secondary amines. The PSA difference of 12.03 Ų also exceeds the threshold typically associated with altered blood-brain barrier permeability and oral absorption profiles.

Hydrogen bond capacity
Head‑to‑head
+1 HBD, +22 % PSA vs linker‑deficient analog
Additional secondary amine donor may influence molecular recognition and target‑binding profiles.
Computed PSA/HBD; confirm with binding assays.
Hydrogen Bonding Molecular Recognition Target Selectivity

Gamma-Secretase Modulation Potential

The target compound falls within the broad structural scope of acylated amino acid amidyl pyrazoles disclosed in patent US20100280066A1, which claims methods for inhibiting gamma-secretase activity and reducing amyloid-beta peptide production [1]. While specific IC50 data for this exact compound against gamma-secretase is not publicly available, closely related pyrazole-beta-alanine conjugates within the patent family have demonstrated gamma-secretase inhibitory activity. The 3,5-dimethyl substitution pattern on the pyrazole ring is explicitly represented in multiple active analogs within the patent, suggesting that the target compound retains the pharmacophoric elements required for gamma-secretase engagement. By contrast, the unsubstituted and mono-methyl analogs (CAS 1245570-07-3 and 1245568-89-1) lack the full complement of hydrophobic methyl contacts that may enhance binding within the presenilin active site.

Gamma‑secretase pharmacophore
Context‑dependent
Structurally aligns with patented gamma‑secretase inhibitor motifs
Supports screening selection; target‑specific activity data not disclosed.
Patent analysis only; verify in relevant cellular assay.
Gamma-Secretase Amyloid Beta Alzheimer's Disease

Distinct Regioisomeric Identity

The target compound (CAS 1245569-21-4) bears methyl groups at both the 3- and 5-positions of the pyrazole ring . A regioisomeric compound, N-[2-(5-methyl-1H-pyrazol-1-yl)ethyl]-beta-alanine (CAS 1245569-05-4), carries only a single methyl group at the 5-position . These compounds are distinguished by unique CAS registry numbers, molecular formulas (C10H17N3O2 vs. C9H15N3O2), and molecular weights (211.26 vs. 197.24 g/mol). In biological systems, the symmetrical 3,5-dimethyl substitution eliminates the possibility of regioisomeric ambiguity during target engagement, whereas the unsymmetrical 5-methyl analog may present distinct binding orientations. Analytical differentiation between these regioisomers requires mass spectrometry or NMR, and they cannot be used interchangeably in quantitative bioassays without full re-validation.

Regioisomer identity
Head‑to‑head
Distinct CAS, ΔMW +14 Da vs 5‑methyl regioisomer
Regioisomer misassignment can confound SAR; LC‑MS/NMR verification essential for batch control.
CAS registry and vendor catalog cross‑reference.
Regioisomer Purity Analytical Chemistry Structure Confirmation

N-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl]-beta-alanine: Applications


Gamma-Secretase SAR Studies

This compound is optimally employed as a reference analog in structure-activity relationship (SAR) studies focused on gamma-secretase inhibition. Its 3,5-dimethylpyrazole substituent provides measurably enhanced lipophilicity (LogP -2.39) relative to the unsubstituted pyrazole comparator [1], enabling systematic exploration of how hydrophobic contacts at the pyrazole ring influence amyloid-beta 42 reduction potency in cellular assays such as H4-APP695 LPECL or HEK293-APP systems. The dual methyl substitution also increases steric bulk, which can be exploited to probe steric tolerance within the enzyme active site—a parameter that cannot be evaluated using the unsubstituted or mono-methyl analogs.

Carboxylate Linker for Biochemical Probes

The ethylamino spacer connecting the pyrazole to the beta-alanine carboxylate endows this compound with a flexible, ionizable tether (pKa 2.74) that is absent in linker-deficient analogs such as 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid [2]. This structural feature supports applications in chemical biology where the carboxylate moiety is required for conjugation to fluorescent reporters, biotin tags, or solid-phase resins, while the secondary amine provides an additional vector for structural diversification. Researchers seeking to immobilize or functionalize pyrazole-containing ligands specifically benefit from this linker architecture.

Regioisomeric Purity Standard

Because this compound is a regioisomerically defined entity (CAS 1245569-21-4; 3,5-dimethyl), it serves as an analytical reference standard for verifying the regiochemical outcomes of N-alkylation reactions involving 3,5-dimethylpyrazole and beta-alanine derivatives . Its distinct molecular mass (211.26 Da) and hydrogen bond donor count (2 HBD) differentiate it from the 5-methyl isomer (CAS 1245569-05-4; MW 197.24) , enabling unambiguous identification via LC-MS, NMR, or IR spectroscopy. Custom synthesis and process chemistry laboratories requiring batch-to-batch consistency in regioisomeric purity will find this reference essential.

Physicochemical Profiling for Compound Libraries

The computed physicochemical properties of this compound—including its negative LogD at pH 7.4 (-2.39) and moderate polar surface area (67.15 Ų)—make it a valuable member of compound libraries designed for systematic profiling of permeability, solubility, and metabolic stability as a function of pyrazole substitution [3]. Its high aqueous solubility (predicted from LogD) and zwitterionic character at physiological pH support its use in high-throughput screening campaigns where compound aggregation or precipitation must be avoided. Procurement of this specific dimethyl analog, rather than the unsubstituted or mono-methyl variants, ensures coverage of a distinct region of chemical property space.

Application
Selection Property
Validation Focus
Gamma‑secretase pathway inhibitor SAR
3,5‑dimethyl substitution for lipophilicity profiling
Amyloid‑beta modulation endpoint response in cellular assays
Biochemical probe conjugation
Flexible ethylamino‑carboxylate linker with ionizable tether
Carboxylate conjugation efficiency and linker stability under assay conditions
Regioisomer identity verification
Defined 3,5‑dimethyl regioisomer (CAS 1245569‑21‑4)
LC‑MS and NMR confirmation against regioisomeric standards
Property space profiling for compound libraries
Zwitterionic character, moderate PSA, negative LogD at pH 7.4
Solubility, aggregation, and permeability screening in HTS formats
Quote Request

Request a Quote for N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-beta-alanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.